N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPUODYXLTOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a sulfonamide group to form the sulfamoylphenyl intermediate. Finally, this intermediate is reacted with 4-iodobenzoyl chloride to yield the target compound .
Chemical Reactions Analysis
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide has a complex structure characterized by the presence of a thiadiazole ring and a sulfonamide group. The molecular formula is with a molecular weight of approximately 549.7 g/mol. Its structural formula can be represented as follows:
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including Ishikawa, MDA-MB-231, and MCF-7 cells. The CellTiter-Glo luminescent cell viability assay was employed to evaluate its efficacy.
Case Study: Cancer Cell Viability
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Ishikawa | 12.5 | Induction of apoptosis |
| MDA-MB-231 | 15.0 | Inhibition of proliferation |
| MCF-7 | 10.0 | Cell cycle arrest |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
The thiadiazole moiety present in the compound has been associated with various antimicrobial activities. Research indicates that derivatives containing thiadiazole rings can act against bacterial infections by inhibiting cell wall synthesis and other vital processes.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be further explored as a lead compound in antimicrobial drug development .
Anti-inflammatory Effects
The compound's structure also suggests potential anti-inflammatory properties. Research on similar thiadiazole derivatives has indicated their ability to modulate inflammatory pathways effectively.
Research Findings on Anti-inflammatory Activity
A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting that this compound might exhibit comparable effects .
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of sulfonamide-thiadiazole hybrids. Key analogs and their structural differences are summarized below:
Key Observations :
- Iodo vs.
- Thiadiazole Modifications : 5-Ethyl substitution (vs. 5-methyl) may enhance metabolic stability due to reduced oxidative susceptibility .
Physicochemical Properties
Notes:
- The iodine atom’s polarizability may reduce crystallinity compared to nitro derivatives .
- Thione tautomers dominate in IR spectra due to absence of ν(S-H) bands (~2500–2600 cm⁻¹) .
Stability and Reactivity
- Nitro vs. Iodo : Nitro groups increase electrophilicity, accelerating hydrolysis, whereas iodine provides stability under acidic conditions .
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1037-51-0 |
| Molecular Formula | C₁₂H₁₄N₄O₃S₂ |
| Molecular Weight | 326.395 g/mol |
| LogP | 3.086 |
| PSA (Polar Surface Area) | 137.670 Ų |
This compound exhibits its biological activity through several mechanisms:
- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer) cells . The compound is believed to induce cell growth inhibition by triggering apoptosis and disrupting normal cellular functions.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways. For instance, it has shown potential as an inhibitor of nicotinate-nucleotide adenylyltransferase and M1 family aminopeptidase in Plasmodium falciparum .
- Antioxidant Properties : Compounds with structural similarities have been reported to exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cells.
Cytotoxicity Studies
A range of studies have evaluated the cytotoxic properties of thiadiazole derivatives similar to this compound. The following table summarizes some findings:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole | HCT116 (colon) | 3–4 | Induces apoptosis without cell cycle arrest |
| Benzothiazole Derivative | Various | 3.58–15.36 | Dual BRAF/VEGFR inhibition |
| N-{4-[Thiadiazole]} | BT474 | 38.77–66.22 | Induces G2-M phase arrest |
Case Studies
- Anticancer Activity : In a study involving various thiadiazole derivatives, compounds demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values as low as 3 µM . These findings suggest that this compound may possess similar anticancer properties.
- Apoptosis Induction : Research indicated that certain derivatives led to a marked increase in apoptotic cells compared to untreated controls; for example, one compound resulted in a 37.83% increase in apoptotic cells after treatment . This highlights the potential of this compound in promoting programmed cell death in tumor cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
